![molecular formula C15H16O2 B3105817 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol CAS No. 15534-74-4](/img/structure/B3105817.png)
4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol
説明
4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol, also known as thymol, is a natural monoterpene phenol derivative that is found in a variety of plants, including thyme, oregano, and basil. Thymol has been used for centuries as a natural remedy for various ailments, including coughs, colds, and sore throats. In recent years, thymol has gained attention for its potential therapeutic applications in the field of medicine and scientific research.
科学的研究の応用
Synthesis and Chemical Properties
Studies have demonstrated innovative synthetic routes and chemical properties of compounds structurally related to 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol. For instance, synthesis techniques involving the rearrangement reactions using catalysts like AlCl3, and the methylation processes under PTC conditions, highlight the chemical versatility and potential for creating derivatives with varied properties (Wu Jia-sheng, 2003). Furthermore, the development and validation of analytical methods, such as GC/MS, for determining phenolic compounds in environmental samples, underscore the environmental relevance and the analytical challenges associated with phenolic xenoestrogens (U. Bolz, W. Körner, & H. Hagenmaier, 2000).
Antimicrobial and Antimycobacterial Activities
Compounds similar to 4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol have shown promising antimycobacterial activities. Research involving the synthesis of novel derivatives and their evaluation against isoniazid-resistant Mycobacterium tuberculosis has highlighted the potential of these compounds in addressing antibiotic resistance. One derivative, in particular, showed significant activity with a minimum inhibitory concentration of 0.62 μg/ml, suggesting a pathway for developing new antimicrobial agents (M. A. Ali & M. Yar, 2007).
Applications in Material Science
Research into the structural analysis and applications of related phenolic compounds in material science, especially in the context of corrosion inhibitors for mild steel in specific solutions, demonstrates the broad applicability of these compounds beyond biological systems. The efficiency of such derivatives as corrosion inhibitors highlights their potential in industrial applications, providing a pathway to more sustainable and efficient corrosion prevention strategies (A. Maharramov et al., 2018).
Crystal Structure Analysis
The determination of crystal structures of saliciline derivatives and their configurations has provided insights into the molecular architecture and interactions governing the properties of these compounds. This foundational knowledge supports further chemical synthesis and the design of derivatives with specific properties (P. Sharmila et al., 2016).
Environmental Monitoring
The development of sensitive analytical methods for quantifying phenolic compounds in aquatic environments emphasizes the environmental impact and the need for monitoring these compounds. Such studies are crucial for assessing the ecological and health risks associated with phenolic pollutants and for guiding policy and remediation efforts (U. Bolz, W. Körner, & H. Hagenmaier, 2000).
特性
IUPAC Name |
4-[(4-hydroxy-2-methylphenyl)methyl]-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-7-14(16)5-3-12(10)9-13-4-6-15(17)8-11(13)2/h3-8,16-17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNMHADBVOPGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC2=C(C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



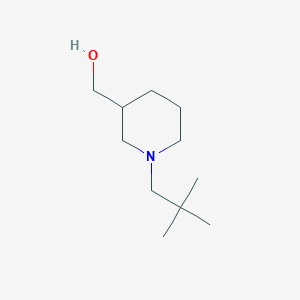
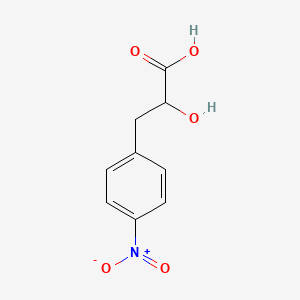
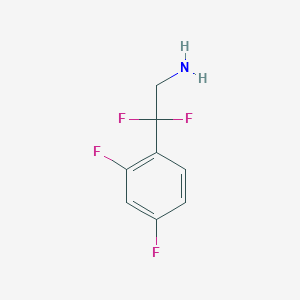
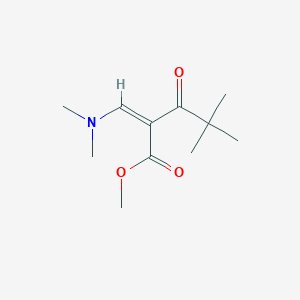

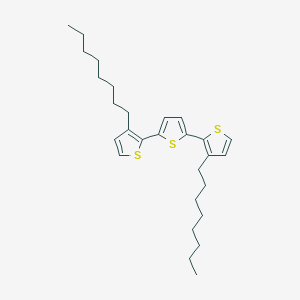
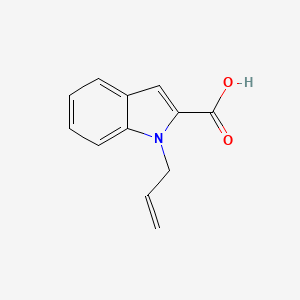
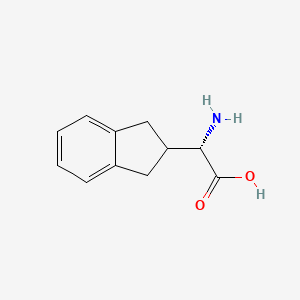
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
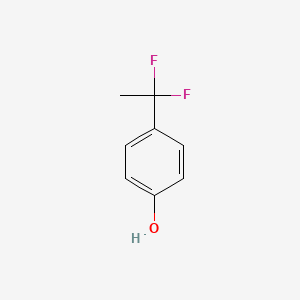
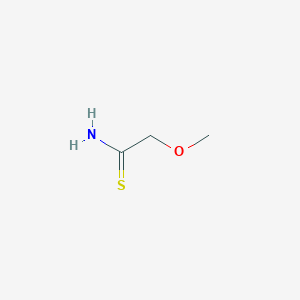
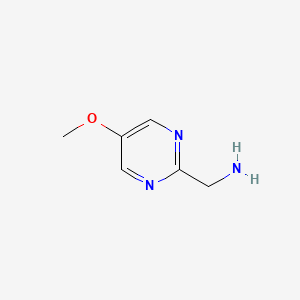
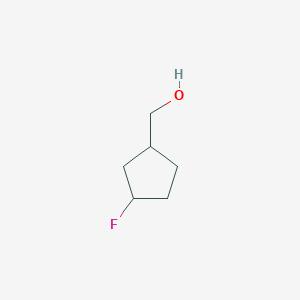
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)